molecular formula C14H21N2O+ B12463817 2-(5-methoxy-1H-indol-3-yl)-N,N,N-trimethylethanaminium

2-(5-methoxy-1H-indol-3-yl)-N,N,N-trimethylethanaminium

Cat. No.: B12463817
M. Wt: 233.33 g/mol
InChI Key: XWQNTAWSTZCAMQ-UHFFFAOYSA-N
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Description

[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a trimethylazanium group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including [2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Another method involves the reaction of indole with various alkylating agents under basic conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

[2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Mechanism of Action

The mechanism of action of [2-(5-methoxy-1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N2O/c1-16(2,3)8-7-11-10-15-14-6-5-12(17-4)9-13(11)14/h5-6,9-10,15H,7-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQNTAWSTZCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N2O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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